N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine
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Overview
Description
N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is a complex organic compound with a unique structure that combines a thiazole ring with sulfonyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine: A piperidine derivative used as a pharmaceutical intermediate.
4-(Trifluoromethyl)benzenesulfonyl chloride: An organic sulfonyl chloride used in various chemical syntheses.
Bis(4-fluorophenyl)methanone: A fluorinated ketone with applications in organic synthesis.
Uniqueness
N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is unique due to its combination of a thiazole ring with sulfonyl and fluorophenyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21FN2O4S3 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H21FN2O4S3/c1-3-12-29(24,25)20-23-19(30(26,27)17-10-4-14(2)5-11-17)18(28-20)22-13-15-6-8-16(21)9-7-15/h4-11,22H,3,12-13H2,1-2H3 |
InChI Key |
JJAVCVVIEDBUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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